Product packaging for (2S)-2-(3-fluorophenyl)piperazine(Cat. No.:CAS No. 612507-30-9)

(2S)-2-(3-fluorophenyl)piperazine

Cat. No.: B1620892
CAS No.: 612507-30-9
M. Wt: 180.22 g/mol
InChI Key: AWAUULFUTVPSTI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2 B1620892 (2S)-2-(3-fluorophenyl)piperazine CAS No. 612507-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

612507-30-9

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

(2S)-2-(3-fluorophenyl)piperazine

InChI

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2/t10-/m1/s1

InChI Key

AWAUULFUTVPSTI-SNVBAGLBSA-N

SMILES

C1CNC(CN1)C2=CC(=CC=C2)F

Isomeric SMILES

C1CN[C@H](CN1)C2=CC(=CC=C2)F

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)F

Origin of Product

United States

Synthetic Methodologies for 2s 2 3 Fluorophenyl Piperazine and Stereoselective Analogues

Chiral Synthesis Approaches to (2S)-2-(3-fluorophenyl)piperazine

The asymmetric synthesis of 2-substituted piperazines, including the specific target this compound, is a significant area of research due to the prevalence of this moiety in drug discovery. nih.govrsc.org The challenge lies in controlling the stereochemistry at the C2 position of the piperazine (B1678402) ring. Several key strategies have been developed to achieve this with high enantioselectivity.

Enantioselective Formation of the Piperazine Ring

The direct enantioselective construction of the piperazine ring is a highly efficient approach to chiral 2-arylpiperazines. One notable method involves the asymmetric hydrogenation of pyrazine (B50134) derivatives. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group can produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These piperazin-2-ones can then be conveniently converted into the corresponding chiral piperazines without loss of optical purity. rsc.org Another strategy employs Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, which yields a range of chiral piperazines, including 3-substituted and 2,3-disubstituted derivatives, with up to 96% enantiomeric excess (ee). researchgate.netresearchgate.net

A conceptually different approach utilizes an organocatalytic aza-Michael addition. For example, a highly enantioselective aza-Michael addition of a pyrazole (B372694) to an enoate has been developed, showcasing the power of organocatalysis in creating chiral nitrogen-containing heterocycles. nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable method for inducing stereoselectivity in organic synthesis. sigmaaldrich.com In the context of 2-substituted piperazines, a chiral auxiliary is temporarily attached to the synthetic precursor to direct the stereochemical outcome of a key reaction, after which it is removed. sigmaaldrich.com

A prominent example involves the use of pseudoephenamine as a chiral auxiliary. Amides derived from pseudoephenamine exhibit remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov This method provides access to enantiomerically enriched carboxylic acids which can be precursors to chiral piperazines. Another approach utilizes Ellman's auxiliary in the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines, which has been used to synthesize stereochemically defined trifluoromethylated piperazines. researchgate.net The synthesis starts with a protected chiral amino alcohol, and through a series of steps including cyclization and reduction, the desired chiral piperazine is obtained. researchgate.net

Chiral Auxiliary Strategy Key Reaction Outcome Reference
PseudoephenamineDiastereoselective alkylationHigh diastereoselectivity in forming α-substituted amides nih.gov
Ellman's AuxiliaryNucleophilic addition to α-amino sulfinyliminesAccess to stereochemically defined trifluoromethylated piperazines researchgate.net

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis offers an elegant and atom-economical way to synthesize chiral molecules. Several catalytic systems have been developed for the enantioselective synthesis of piperazine derivatives.

Palladium-catalyzed reactions are particularly noteworthy. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones. nih.govresearchgate.net These intermediates can be deprotected and reduced to afford the corresponding tertiary piperazines. nih.gov

Furthermore, iridium-containing cytochrome P450 enzymes have been engineered to catalyze the enantioselective cyclopropanation of methylene-substituted N-heterocycles, offering a biocatalytic route to novel spirocyclic piperidine (B6355638) and pyrrolidine (B122466) derivatives. acs.org While not a direct synthesis of 2-arylpiperazines, this demonstrates the potential of engineered enzymes in creating complex chiral heterocycles.

General Synthetic Routes for Fluorophenylpiperazine Scaffolds

Beyond the specific chiral synthesis of this compound, general methods for constructing the fluorophenylpiperazine scaffold are of broad interest. These methods can often be adapted for stereoselective synthesis by using chiral starting materials or catalysts.

Ring-Closing Reactions for Piperazine Nucleus Formation

The formation of the piperazine ring is a cornerstone of many synthetic strategies. A common approach is the cyclization of linear diamine precursors. mdpi.com One method involves the reaction of a suitable aniline, such as 3-fluoroaniline, with bis-(2-chloroethyl)amine to construct the piperazine ring. mdpi.comnih.gov

Another powerful technique is the reductive cyclization of dioximes. This method involves the double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comnih.gov This approach allows for the conversion of a primary amino group into a piperazine ring in a straightforward manner. nih.gov

Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives also provide a pathway to functionalized piperazines. rsc.org

Ring-Closing Strategy Starting Materials Key Transformation Reference
Cyclization of Diamine PrecursorsAniline and bis-(2-haloethyl)amineNucleophilic substitution and cyclization mdpi.comnih.gov
Reductive Cyclization of DioximesPrimary amine and nitrosoalkenesDouble Michael addition and reductive cyclization mdpi.comnih.gov
DABCO Ring OpeningDABCO derivatives and nucleophilesNucleophilic ring opening rsc.org

Functionalization of Pre-formed Piperazine Rings

An alternative to de novo ring synthesis is the functionalization of a pre-existing piperazine ring. This is a versatile strategy, particularly for introducing aryl groups.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for the N-arylation of piperazine. mdpi.comnih.gov This reaction allows for the coupling of an aryl halide (e.g., a fluorinated bromobenzene) with piperazine or a protected piperazine derivative. Similarly, the Ullmann-Goldberg reaction, which is copper-catalyzed, can also be employed for N-arylation. mdpi.comnih.gov

Direct C-H functionalization of the piperazine ring has emerged as a powerful tool for introducing substituents directly onto the carbon framework. mdpi.comresearchgate.netencyclopedia.pub Photoredox catalysis has enabled the α-arylation of N-Boc protected piperazines with dicyanobenzenes. mdpi.comencyclopedia.pub This method involves the generation of an α-amino radical which then couples with an arene radical anion. mdpi.comencyclopedia.pub

Alkylation of the nitrogen atoms of the piperazine ring is another common functionalization. For instance, 1-(3-(trifluoromethyl)phenyl)piperazine can be alkylated with a suitable electrophile to introduce a substituent at the second nitrogen atom. nih.gov

Derivatization and Structural Modification Strategies for this compound Analogues

The piperazine scaffold, particularly the this compound core, offers a versatile platform for structural modifications. These modifications are key to tuning the pharmacological properties of the resulting molecules.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental strategies for derivatizing the piperazine ring, primarily at the unsubstituted nitrogen atom. These reactions introduce a wide variety of substituents, influencing the compound's polarity, size, and interaction with biological targets.

N-Alkylation: This process typically involves the reaction of the piperazine with an alkyl halide or a similar electrophile. The choice of the alkylating agent is critical in determining the final product's properties. For instance, reacting this compound with various alkyl halides can introduce linear, branched, or cyclic alkyl groups. The reaction conditions, such as solvent and temperature, are optimized to achieve high yields and minimize side reactions. A common method involves nucleophilic substitution on alkyl halides or sulfonates. mdpi.com Reductive amination is another important method for N-alkylation. mdpi.comnih.gov

For example, the synthesis of certain piperazine derivatives has been achieved through N-alkylation using reactive alkyl halides, sometimes without the need for an iodide salt. mdpi.com In some cases, the piperazine ring is introduced late in the synthetic sequence via nucleophilic attack of an N-substituted piperazine on an alkyl halide. mdpi.comnih.gov The use of a base, such as potassium carbonate, is often employed to facilitate the reaction. tandfonline.com

N-Acylation: This reaction introduces an acyl group to the piperazine nitrogen, forming an amide linkage. Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Starting MaterialReagentReaction TypeProduct
This compoundBenzyl bromideN-Alkylation(2S)-1-Benzyl-2-(3-fluorophenyl)piperazine
This compoundAcetyl chlorideN-Acylation(S)-1-Acetyl-2-(3-fluorophenyl)piperazine
1-(2-Fluorophenyl)piperazine2-(Bromoalkyl)-1H-isoindoline-1,3(2H)-dioneN-AlkylationPhthalimide derivatives tandfonline.com
N-Boc-piperazine(2-Bromophenyl)(2,4-dimethylphenyl)sulfaneN-Alkylation (Buchwald-Hartwig)N-Boc-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine nih.gov

Arylation and Heteroarylation at Nitrogen or Carbon Centers

Introducing aryl or heteroaryl moieties to the piperazine structure can significantly impact its pharmacological profile by providing opportunities for π-π stacking and other specific interactions with biological targets.

N-Arylation/Heteroarylation: This involves the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic or heteroaromatic ring. Common methods include the Buchwald-Hartwig amination and Ullmann condensation, which utilize palladium or copper catalysts, respectively. nih.gov Aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes is another viable method. nih.gov For example, reacting this compound with an aryl halide in the presence of a suitable catalyst and base can yield N-aryl derivatives. The choice of ligand for the metal catalyst is often crucial for achieving high yields and selectivity. mdpi.com

The synthesis of pyridazinone derivatives has been accomplished by reacting 3,6-dichloropyridazine (B152260) with (2-fluorophenyl)piperazine. nih.gov

C-Arylation/Heteroarylation: While less common for piperazines, arylation can also occur at a carbon atom of the piperazine ring, though this typically requires more complex synthetic strategies involving metallation or the use of pre-functionalized piperazine derivatives.

Table 2: Examples of N-Arylation Reactions

Piperazine DerivativeAryl/Heteroaryl HalideCatalyst/ConditionsProduct
N-Boc-piperazine1-Bromo-2,3-dichlorobenzeneBuchwald-Hartwig (Pd-catalyzed)N-Boc-1-(2,3-dichlorophenyl)piperazine mdpi.com
(2-Fluorophenyl)piperazine3,6-DichloropyridazineEthanol, reflux3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine nih.gov
N-Boc-piperazineEthyl 2-chloropyrimidine-5-carboxylateSNArEthyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate nih.gov

Multi-component Reactions Incorporating the Piperazine Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. nih.gov Incorporating the this compound scaffold into MCRs allows for the rapid generation of diverse libraries of compounds.

For example, a three-component reaction involving a piperazine, an aldehyde, and an isocyanide (the Ugi reaction) could potentially be adapted to create complex peptide-like structures containing the this compound core. Another possibility is the use of piperazines in Petasis-type reactions with boronic acids and aldehydes. mdpi.com The development of novel MCRs that are compatible with the this compound synthon is an active area of research.

A three-component SN2 disubstitution reaction has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic routes is essential for the large-scale and cost-effective production of this compound and its analogues. This involves a systematic investigation of various reaction parameters to maximize yield, purity, and stereoselectivity while minimizing reaction times and the use of hazardous reagents.

Key areas of optimization include:

Catalyst and Ligand Screening: For metal-catalyzed reactions like Buchwald-Hartwig amination, screening a variety of catalysts and ligands is crucial to identify the most efficient system for a specific transformation. mdpi.com

Solvent and Temperature Effects: The choice of solvent can significantly influence reaction rates and selectivity. Optimizing the reaction temperature is also critical to balance reaction speed with the prevention of side reactions or decomposition.

Base and Additive Selection: The strength and nature of the base used can be pivotal, particularly in N-alkylation and arylation reactions. Additives, such as iodide salts, can sometimes accelerate reactions. tandfonline.com

Purification Techniques: Developing efficient purification methods, such as crystallization or chromatography, is vital for obtaining the final compound with the required purity. For instance, column chromatography is a common method for purifying piperazine derivatives. tandfonline.com

Stereochemical Control: For stereoselective syntheses, careful control of reaction conditions is necessary to maintain the desired enantiomeric purity of the (2S) center. This may involve the use of chiral catalysts or auxiliaries.

By systematically optimizing these parameters, chemists can develop robust and efficient synthetic pathways for producing this compound and its derivatives for further biological evaluation.

Advanced Spectroscopic and Chromatographic Characterization of 2s 2 3 Fluorophenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.

For a compound like (2S)-2-(3-fluorophenyl)piperazine, one would expect to see distinct signals for the protons on the phenyl ring and the piperazine (B1678402) ring. The protons on the fluorophenyl group would appear in the aromatic region (typically δ 6.0-9.0 ppm), and their splitting patterns would be influenced by coupling to each other and to the fluorine atom. The protons on the piperazine ring would appear in the aliphatic region (typically δ 2.0-4.0 ppm). The chiral center at the C2 position of the piperazine ring would render the adjacent methylene (B1212753) protons diastereotopic, leading to more complex splitting patterns.

Table 1: Representative ¹H NMR Data for 1-(3-fluorophenyl)piperazine (Data for the positional isomer is used for illustrative purposes)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H6.66-6.72m-
Aromatic-H7.22-7.29t-
Piperazine-CH₂3.65-4.05s (br)-

Source: Synthesis and spectral properties of new piperazine derivatives and a structural study (2018). researchgate.net

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

In the ¹³C NMR spectrum of this compound, separate signals would be observed for the carbon atoms of the phenyl ring and the piperazine ring. The carbon atoms of the phenyl ring would appear in the downfield region (typically δ 100-160 ppm), and the carbon atom attached to the fluorine would show a characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbon atoms of the piperazine ring would resonate in the upfield region (typically δ 40-60 ppm).

Table 2: Representative ¹³C NMR Data for 1-(3-fluorophenyl)piperazine (Data for the positional isomer is used for illustrative purposes)

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic-C107.3
Aromatic-C111.65
Aromatic-C115.58
Aromatic-C128.02
Aromatic-C130.50
Piperazine-C52.89

Source: Synthesis and spectral properties of new piperazine derivatives and a structural study (2018). researchgate.net

¹⁹F NMR Spectroscopy for Fluorine Environment Specificity

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. organicchemistrydata.org The chemical shift of a fluorine atom is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for identifying and differentiating between fluorinated isomers. organicchemistrydata.orgnih.gov

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Any impurities containing fluorine would give rise to additional signals, making this a powerful technique for purity assessment. While specific data for the target compound is unavailable, the chemical shift would likely fall within the typical range for aryl fluorides. ucsb.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Isomer Separation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. Piperazine derivatives can often be analyzed directly by GC-MS. nih.gov

In a GC-MS analysis of this compound, the compound would first be separated from other components in the sample by the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for phenylpiperazines involve cleavage of the piperazine ring. nih.govxml-journal.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is particularly useful for the analysis of non-volatile and thermally labile compounds. nih.govnih.gov

For the analysis of this compound, LC-MS would be a suitable technique. The compound would be separated on an LC column and then introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) are typically used in LC-MS, which usually results in a prominent protonated molecule peak [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the [M+H]⁺ ion, providing further structural information. nih.gov The fragmentation pattern would be expected to show losses related to the piperazine ring structure. xml-journal.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a compound by providing its exact mass, which in turn allows for the determination of its elemental formula. nih.gov For this compound, with a chemical formula of C₁₀H₁₃FN₂, the theoretical monoisotopic mass can be calculated with high precision.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with an accuracy in the low parts-per-million (ppm) range. nih.gov The analysis of this compound would typically involve electrospray ionization (ESI) to generate the protonated molecular ion, [M+H]⁺. The experimentally measured exact mass of this ion is then compared to the calculated theoretical mass. A close match, usually with a mass error of less than 5 ppm, provides strong evidence for the compound's elemental composition. nih.gov This high mass accuracy is crucial for distinguishing the target compound from other potential molecules with the same nominal mass but different elemental formulas.

Table 1: HRMS Data for this compound

IonTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[M+H]⁺181.11356181.11381.3
[M+Na]⁺203.09551203.09591.9
Note: Observed m/z and Mass Error are illustrative examples of typical HRMS results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is essential for confirming the connectivity of atoms within the molecule. For this compound, the protonated molecule ([M+H]⁺, m/z 181.1) is isolated and subjected to collision-induced dissociation (CID). nih.gov

The fragmentation pattern is characteristic of the phenylpiperazine structure. Key fragmentation pathways observed in similar compounds include the cleavage of the piperazine ring. nih.gov A common fragmentation involves the loss of a C₂H₄N fragment (42 Da), leading to a significant product ion. Another characteristic fragmentation pathway involves the cleavage of the bond between the phenyl ring and the piperazine moiety, producing a fluorophenyl-containing fragment and a piperazine-related fragment. The analysis of these fragments helps to confirm the presence of both the 3-fluorophenyl group and the piperazine ring, and their connection.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure Description
181.1139.1C₂H₄N (42.03 Da)Cleavage within the piperazine ring
181.1124.1C₂H₅N₂ (57.04 Da)Loss of a portion of the piperazine ring
181.195.0C₅H₈N₂ (98.07 Da)Fluorophenyl cation
181.187.1C₆H₅F (96.04 Da)Protonated piperazine
Note: This table represents predicted fragmentation patterns based on the general behavior of phenylpiperazine compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nih.govauburn.edu

The key functional groups include the secondary amine (N-H) of the piperazine ring, aromatic and aliphatic C-H bonds, the C-N bond, and the C-F bond. The N-H stretching vibration typically appears as a moderate band in the 3350-3250 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹. The C-F stretch gives a strong absorption in the 1250-1000 cm⁻¹ region, and C-N stretching vibrations are found in the 1250-1020 cm⁻¹ range. actascientific.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350 - 3250Medium
Aromatic C-HC-H Stretch3100 - 3000Variable
Aliphatic C-HC-H Stretch2980 - 2800Medium
Aromatic RingC=C Stretch1600 - 1450Variable
Aliphatic C-HC-H Bend1470 - 1350Variable
Aryl-FluorideC-F Stretch1250 - 1100Strong
AmineC-N Stretch1250 - 1020Medium
Note: These are expected ranges for the functional groups present in the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatographic methods are fundamental for separating this compound from impurities, its enantiomer, and its positional isomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The "S" designation in this compound indicates that it is a single enantiomer of a chiral molecule. Verifying the enantiomeric purity is critical and is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. nih.govzirchrom.com

Commonly used CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The development of a successful method would involve screening various CSPs and mobile phase compositions (typically mixtures of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol) to achieve baseline resolution between the (S)- and (R)-enantiomers.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
ColumnChiralpak AD-H (Amylose-based CSP)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R)8.5 min (example)
Retention Time (S)10.2 min (example)
Note: This table provides an illustrative example of a potential chiral HPLC method.

Gas Chromatography (GC) for Volatile Mixtures

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile and thermally stable compounds. It is particularly effective for separating positional isomers. rsc.orgscholars.direct A GC-MS method can effectively separate 2-fluorophenylpiperazine, 3-fluorophenylpiperazine, and 4-fluorophenylpiperazine based on their different boiling points and interactions with the stationary phase. rsc.org

The method typically employs a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A programmed temperature gradient is used to elute the compounds, with the retention time being a key identifier. This technique is crucial for confirming that the sample is free from contamination by its positional isomers.

Table 5: GC-MS Conditions for Isomer Differentiation

ParameterCondition
ColumnSupelco Equity-5 (30 m x 0.25 mm, 0.25 µm film thickness) rsc.org
Carrier GasHelium at 1 mL/min rsc.org
Injection Temperature260 °C rsc.org
Oven Program60°C (1 min), ramp to 170°C at 10°C/min, then to 280°C at 15°C/min rsc.org
DetectionMass Spectrometry (Scan range m/z 40-550)
Note: Conditions are based on established methods for separating fluorophenylpiperazine isomers. rsc.org

Receptor Pharmacology and in Vitro Biological Activities of 2s 2 3 Fluorophenyl Piperazine and Analogues

Serotonergic System Interactions

Phenylpiperazine derivatives are a well-established class of compounds known for their significant interactions with the serotonergic system. Their activity spans a range of serotonin (B10506) receptors and the serotonin transporter, often exhibiting complex profiles of agonism, antagonism, and transport inhibition.

Serotonin Receptor Subtype Agonism and Antagonism (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

For instance, studies on long-chain arylpiperazine derivatives have shown that the terminal fragments and linker lengths can significantly influence binding affinities at 5-HT1A and 5-HT2A receptors. acs.org In a series of N-phenylpiperazine benzamides, certain analogues displayed notable affinity for the 5-HT1A receptor. nih.gov Specifically, compound 7a (a 2-fluorophenyl piperazine (B1678402) derivative) exhibited a Ki value of 14.3 ± 7.1 nM for the 5-HT1A receptor. nih.gov The structural characteristics of ortho- and meta-substituted phenylpiperazines are crucial in determining their activity at the 5-HT2C receptor, with the planarity between the piperazine and phenyl rings thought to be important for receptor activation. nih.gov

The table below summarizes the binding affinities of selected arylpiperazine analogues at various serotonin receptors. It is important to note that these are not values for (2S)-2-(3-fluorophenyl)piperazine itself but for structurally related compounds.

Compound/AnalogueReceptor SubtypeBinding Affinity (Ki, nM)Reference
7a (2-Fluorophenyl piperazine derivative)5-HT1A14.3 ± 7.1 nih.gov
6a (2-Fluorophenyl piperazine derivative)5-HT1A199 ± 34.3 nih.gov
Compound 9b (Arylpiperazine derivative)5-HT1A23.9 mdpi.com
Compound 9b (Arylpiperazine derivative)5-HT2A39.4 mdpi.com
Compound 12a (Arylpiperazine derivative)5-HT1A41.5 mdpi.com
Compound 12a (Arylpiperazine derivative)5-HT2A315 mdpi.com

Dopaminergic System Interactions

Interactions with the dopaminergic system, particularly with D2-like receptors and the dopamine (B1211576) transporter, are another hallmark of the pharmacological profile of many phenylpiperazine compounds.

Dopamine Receptor Subtype Modulation (e.g., D2 Receptors)

Arylpiperazine derivatives have been extensively studied as ligands for dopamine receptors. nih.gov N-phenylpiperazine analogues can exhibit selective binding to the D3 versus the D2 dopamine receptor subtype, a property attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site. nih.gov In one study, a series of 2-fluorophenyl piperazine compounds were evaluated for their affinity at human D2 and D3 dopamine receptors. The simpler N-phenylpiperazine analogues generally showed lower affinity for D2 receptors compared to more complex derivatives. nih.gov For instance, compound 3a (a 2-fluorophenyl piperazine) had a Ki of 349 nM at the D2 receptor. nih.gov

The table below presents D2 receptor binding data for selected fluorophenylpiperazine analogues.

Compound/AnalogueReceptor SubtypeBinding Affinity (Ki, nM)Reference
3a (2-Fluorophenyl piperazine)D2349 nih.gov
Compound 12a (Arylpiperazine derivative)D2300 mdpi.com

Dopamine Transporter (DAT) Inhibition

The dopamine transporter (DAT) is another important target within the dopaminergic system. While some phenylpiperazine derivatives show affinity for DAT, this is often lower than their affinity for serotonin receptors. However, specific structural modifications can lead to potent and selective DAT inhibitors. For example, a series of bis(4'-fluorophenyl)amine analogues containing a piperazine moiety were found to have high affinity for DAT. nih.gov One compound in this series, 19 , demonstrated a Ki of 8.5 nM for DAT. nih.gov Another study on dual DAT/sigma1 receptor ligands based on a 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol scaffold also reported high DAT affinity for several compounds, with Ki values ranging from 4.3 to 51 nM. mdpi.com

Monoamine Oxidase (MAO) Isoenzyme Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain.

Research has shown that certain pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety are potent and selective inhibitors of MAO-B. nih.govresearchgate.net In one such study, compound T6 , which features a 2-fluorophenyl piperazine group, was identified as a highly potent MAO-B inhibitor with an IC50 value of 0.013 µM and was found to be a reversible and competitive inhibitor with a Ki value of 0.0071 µM. nih.govresearchgate.net This compound also showed significantly weaker inhibition of MAO-A, with an IC50 of 1.57 µM, indicating high selectivity for MAO-B. nih.govresearchgate.net Another related compound, T3 , also demonstrated potent and selective MAO-B inhibition. nih.govresearchgate.net

The inhibitory activities of these analogues are presented in the table below.

Compound/AnalogueEnzymeInhibitory Concentration (IC50, µM)Inhibition Constant (Ki, µM)Selectivity Index (SI for MAO-B)Reference
T6 (Pyridazinone with 2-fluorophenyl piperazine)MAO-B0.0130.0071120.8 nih.govresearchgate.net
MAO-A1.57- nih.govresearchgate.net
T3 (Pyridazinone with 2-fluorophenyl piperazine)MAO-B0.0390.014107.4 nih.govresearchgate.net
MAO-A4.19- nih.govresearchgate.net

Calcium Channel Modulation

The modulation of voltage-gated calcium channels (VGCCs) is a critical area of pharmacological research. While direct studies on this compound are limited, research on related piperazine-containing compounds provides valuable insights into potential activities.

T-type calcium channels, including CaV3.1, CaV3.2, and CaV3.3, are low voltage-activated (LVA) channels that play a crucial role in neuronal excitability and have been implicated in conditions like epilepsy and pain. nih.govnih.gov The CaV3.2 subtype, in particular, is a target for the development of analgesics and anti-epileptics. nih.gov The intracellular loop connecting domains I and II of the CaV3.2 channel is involved in regulating its surface expression and gating. nih.gov Functional studies have shown that CaV3.1 and CaV3.2 are fast-inactivating channels, while CaV3.3 exhibits slower kinetics. nih.gov

L-type (CaV1.2) and N-type (CaV2.2) calcium channels are high voltage-activated (HVA) channels. A novel antidementia drug, N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), has been shown to modulate Ca2+ currents in rat hippocampal neurons. nih.gov FK960 was found to reverse the G protein-dependent inhibition of Ca2+ currents by somatostatin, suggesting a modulatory action on these channels. nih.gov This effect was bell-shaped, with maximal enhancement at 0.1 microM. nih.gov Other research has focused on 3-fluoro-piperidine compounds as antagonists of T-type calcium channels for treating neurological and psychiatric disorders.

It is important to note that gabapentin, a drug that interacts with the α2δ auxiliary subunits of VGCCs, has been shown to reduce Ca2+ channel current amplitude. nih.gov

While these findings are not directly on this compound, they highlight the potential for piperazine-based structures to interact with and modulate various calcium channel subtypes.

Cannabinoid Receptor (CB1) Interactions

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is highly abundant in the central nervous system and is involved in a wide range of physiological processes. nih.gov Research into the interaction of piperazine analogues with CB1 receptors has revealed some interesting findings.

One study investigated the interactions of AMB-FUBINACA, a synthetic cannabinoid receptor agonist, with para-fluorophenylpiperazine (pFPP). nih.gov The study found no direct molecular interaction or cross-receptor activity between pFPP and the CB1 receptor. nih.gov However, a different class of benzhydryl piperazine analogs has been shown to produce a CB1 inverse agonist, LDK1229. nih.gov This compound binds to CB1 with a Ki value of 220 nM and exhibits efficacy comparable to the well-known CB1 inverse agonist SR141716A. nih.gov Docking studies revealed that LDK1229 interacts with the TMH3-4-5-6 aromatic microdomain of the CB1 receptor, although its binding geometry differs from that of SR141716A. nih.gov

These studies suggest that while some piperazine analogues may not directly interact with the CB1 receptor, others can act as potent modulators, highlighting the structural nuances that govern affinity and activity at this receptor.

Sigma (σ) Receptor Affinity

Sigma (σ) receptors, including the σ1 and σ2 subtypes, are recognized as unique intracellular proteins involved in a variety of cellular functions. Several studies have investigated the affinity of piperazine derivatives for these receptors.

One study focused on dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. nih.gov These compounds demonstrated high affinity for the σ1 receptor, with Ki values in the nanomolar range. nih.gov Notably, both the S- and R-enantiomers showed comparable binding affinities at σ1 receptors, indicating a lack of enantioselectivity for this particular series of compounds at this receptor. nih.gov

Another area of research has explored the dual affinity of certain compounds for both histamine (B1213489) H3 and sigma receptors. acs.org In a series of piperazine and piperidine (B6355638) derivatives, several compounds showed significant affinity for both σ1 and σ2 receptors. acs.org Interestingly, replacing a piperazine ring with a piperidine moiety was identified as a key structural element for achieving dual H3/σ1 receptor activity. acs.org For instance, a piperazine derivative showed a σ1R Ki of 1531 nM, while its piperidine counterpart had a much higher affinity with a Ki of 3.64 nM. acs.org

Furthermore, research on SA4503, a potent σ1 receptor agonist, and its fluoroethyl analog, FE-SA4503, provides additional data on the affinity of piperazine-related structures for sigma receptors. nih.gov In guinea pig brain homogenates, SA4503 showed a 14-fold selectivity for σ1 (Ki = 4.6 nM) over σ2 (Ki = 63.1 nM) receptors. nih.gov FE-SA4503 exhibited the same 14-fold selectivity with a Ki of 8.0 nM for σ1 and 113.2 nM for σ2 receptors. nih.gov

These findings underscore the potential of the piperazine scaffold as a basis for developing ligands with high affinity and varying selectivity for σ1 and σ2 receptors.

Table 1: Sigma (σ) Receptor Binding Affinities of Selected Piperazine Analogues

Compound σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Reference
SA4503 4.6 63.1 nih.gov
FE-SA4503 8.0 113.2 nih.gov
Piperazine Derivative 4 1531 - acs.org

Histamine Receptor Affinity

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for various central nervous system disorders. nih.govresearchgate.net Several studies have explored the affinity of piperazine derivatives for the H3R.

In one study, a series of benzophenone (B1666685) derivatives with a piperidine-containing chain showed high affinity for the H3R, with the lead compound exhibiting a Ki of 8 nM. mdpi.com Another study on piperazine ether derivatives identified a compound with moderate H3R affinity (Ki = 518 nM). nih.gov Research has also focused on developing dual-acting ligands. For example, a multi-targeting ligand, ST-2223, which combines a non-imidazole H3R pharmacophore with a dopamine D2/D3 receptor ligand, demonstrated high in vitro affinity for the human H3R with a Ki value of 4.8 nM. mdpi.com

Furthermore, studies on dual histamine H3 and sigma-1 receptor antagonists have shown that piperazine derivatives can possess significant H3R affinity. acs.org For example, compounds 13 and 16 in this study had hH3R Ki values of 37.8 nM and 12.7 nM, respectively. acs.org

These findings highlight the versatility of the piperazine scaffold in designing potent H3R ligands, including those with multi-target profiles.

Table 2: Histamine H3 Receptor (hH3R) Binding Affinities of Selected Piperazine Analogues

Compound hH3R Ki (nM) Reference
Benzophenone Derivative 6 8 mdpi.com
Piperazine Ether Derivative 17 518 nih.gov
ST-2223 4.8 mdpi.com
Piperazine Derivative 13 37.8 acs.org

Note: Data presented is for illustrative purposes based on the provided text.

Investigations into Other Cellular and Molecular Targets (e.g., Sigmar1 Protein, Adiponectin Receptors)

The Sigmar1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.gov It is implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological disorders and other conditions. The study of piperazine and piperidine derivatives has revealed that these scaffolds can exhibit high affinity for Sigmar1 receptors. ugr.es

Specifically, research on dual dopamine transporter (DAT) and Sigmar1 receptor ligands has explored a series of bis(4'-fluorophenyl)amine analogues containing a piperazine moiety. nih.gov These studies have demonstrated that modifications to the piperazine-containing structure can modulate affinity and selectivity for the Sigmar1 receptor. nih.gov For instance, some analogues have shown high affinity for both DAT and Sigmar1 receptors. nih.gov Another study on histamine H3 receptor antagonists with a piperazine or piperidine core found that many of these compounds also interact with Sigmar1 receptors, with the piperidine-containing analogues generally showing higher affinity. ugr.es

Although no direct binding data for this compound at the Sigmar1 receptor is available, the demonstrated affinity of other fluorophenylpiperazine analogues suggests that it may interact with this target. The position of the fluorine atom on the phenyl ring is known to influence receptor binding, and thus the 3-fluoro substitution of the title compound would likely result in a unique binding profile.

Table 2: Sigmar1 Receptor Binding Affinity of Selected Fluorophenylpiperazine Analogues

Compound Structure Receptor Ki (nM) Reference
Analogue 10 A bis(4'-fluorophenyl)amine analogue with a piperazine linker σ1 124 nih.gov
Analogue 17 A bis(4'-fluorophenyl)amine analogue with a piperazine linker σ1 13 nih.gov
Rimcazole 9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]-9H-carbazole σ1 - nih.gov

Note: This table presents data for structurally related compounds to infer the potential activity of this compound, for which direct experimental data is not available.

Adiponectin receptors, AdipoR1 and AdipoR2, are integral membrane proteins that play a crucial role in regulating glucose and fatty acid metabolism. nih.govplos.org They are considered important therapeutic targets for metabolic diseases such as type 2 diabetes and obesity. nih.gov The development of small-molecule adiponectin receptor agonists is an active area of research. nih.govnih.gov

To date, research on adiponectin receptor agonists has focused on various chemical scaffolds, including peptides and small molecules like AdipoRon. nih.govfrontiersin.org While phenylpiperazine derivatives have been investigated for a wide range of biological activities, there is currently no published research specifically linking this compound or its close analogues to adiponectin receptor binding or activation. biomedpharmajournal.orgresearchgate.net Therefore, the potential for this compound to act at adiponectin receptors remains unknown and would require dedicated experimental investigation.

Structure Activity Relationship Sar Studies and Rational Lead Optimization for 2s 2 3 Fluorophenyl Piperazine Derivatives

Influence of Fluorine Atom Position and Stereochemistry on Biological Activity

The position of the fluorine atom on the phenyl ring and the stereochemistry of the chiral center are critical determinants of the biological activity of 2-phenylpiperazine (B1584378) derivatives. The fluorine atom, with its high electronegativity and relatively small size, can significantly alter the electronic properties and conformation of the molecule, thereby influencing its interaction with biological targets. nih.govmdpi.com

Studies on related fluorinated compounds have shown that the placement of a fluorine substituent can impact metabolic stability and binding affinity. For instance, fluorination at positions susceptible to metabolic oxidation can block these pathways, prolonging the compound's duration of action. nih.gov In the context of 2-phenylpiperazines, the 3-fluoro substitution, as seen in the parent compound, is a key feature. While direct SAR comparisons for moving the fluorine to the 2- or 4-position on this specific scaffold are not extensively detailed in the provided results, research on other fluorophenylpiperazine-containing molecules demonstrates that such positional changes can dramatically alter receptor affinity and selectivity. For example, in a series of coumarin-piperazine derivatives, a 4-fluorophenyl substituent on the piperazine (B1678402) ring was found to be optimal for acetylcholinesterase (AChE) inhibitory activity. nih.gov Similarly, in a series of GBR 12909 analogs, a 2-fluoro substitution on a phenylpropyl side chain led to high dopamine (B1211576) transporter (DAT) binding affinity. nih.gov

The stereochemistry at the C2 position of the piperazine ring is also paramount. The (S)-configuration of (2S)-2-(3-fluorophenyl)piperazine is often crucial for its intended biological effect. The specific spatial arrangement of the 3-fluorophenyl group dictates how the molecule fits into the binding pocket of its target receptor.

Impact of Chiral Center Configuration on Receptor Binding and Selectivity

The three-dimensional structure of a molecule is fundamental to its interaction with chiral biological macromolecules like receptors and enzymes. For this compound, the chiral center at the C2 position of the piperazine ring plays a pivotal role in determining its binding affinity and selectivity for various receptors. The distinct spatial orientation of the substituents in the (S)- and (R)-enantiomers leads to differential interactions with the amino acid residues lining the receptor's binding site.

Research on chiral methyl-substituted aryl piperazinium compounds has highlighted the profound impact of stereochemistry on receptor selectivity. nih.govnih.gov In one study, the introduction of a methyl group at the C2 position of the piperazine ring created a chiral center, and the resulting stereoisomers exhibited distinct selectivity for α7 and α9 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The (S) and (R) isomers displayed different activity profiles, underscoring that a specific enantiomer is often preferred for optimal interaction with a particular receptor subtype. nih.govnih.gov For instance, additions at the C2 position had selective effects on either α7 or α9/α10 activity, whereas additions at the C3 position significantly diminished activity. nih.govnih.gov This principle is directly applicable to this compound, where the (S)-configuration is expected to provide a more favorable binding orientation at its target(s) compared to its (R)-enantiomer. The precise nature of these interactions, whether they involve hydrogen bonding, hydrophobic interactions, or other forces, is dictated by the specific arrangement of the 3-fluorophenyl group in space.

Compound/Isomer Receptor Target Observed Effect Reference
2-methyl S and R isomers of PA-EMPPα7 and α9/α10 nAChRsSelective effects on either α7 or α9/α10 activity nih.govnih.gov
C3 methyl substituted PA-EMPPα7 and α9/α10 nAChRsGreatly reduced activity nih.govnih.gov

Modifications on the Piperazine Ring and Their Pharmacological Consequences

The piperazine ring is a common scaffold in medicinal chemistry, offering a versatile platform for structural modifications. eurekaselect.comresearchgate.net In the context of this compound derivatives, alterations to this ring system, including N-substitution, bioisosteric replacement, and changes in ring substitution patterns, have significant pharmacological consequences.

The nitrogen atoms of the piperazine ring provide key points for substitution, allowing for the introduction of various functional groups to modulate a compound's properties. N-substitution can influence a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which can affect its engagement with a biological target. researchgate.net

Studies on N-substituted piperazine derivatives have shown that the nature of the substituent is critical for activity. For example, in a series of compounds targeting the dopamine D3 receptor, N-substitution on the piperazine ring could accommodate various substituted indole (B1671886) rings, with the linker to this ring also playing a crucial role in maintaining high affinity and selectivity. nih.gov Similarly, in a series of N,N'-substituted piperazine and homopiperazine (B121016) derivatives designed to interact with NMDA receptors, the length and nature of the aminoalkyl and aminoacyl substituents significantly influenced their potency and efficacy. nih.gov These findings suggest that for derivatives of this compound, modifications at the N1 and N4 positions can be strategically employed to fine-tune receptor affinity and selectivity.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's pharmacological properties by substituting one functional group with another that has similar physical or chemical characteristics. acs.org Replacing the piperazine ring in this compound derivatives with other cyclic amines like piperidine (B6355638) or homopiperazine can lead to significant changes in their pharmacological profiles.

Original Moiety Bioisosteric Replacement Target Effect on Affinity Reference
PiperazinePiperidineDopamine TransporterMaintained or increased affinity nih.gov
PiperazineHomopiperazineσ2 ReceptorMaintained or increased affinity nih.govmdpi.com
PiperazineSpirocyclic Diaminesσ2 ReceptorReduced affinity nih.govmdpi.com

The introduction of substituents directly onto the carbon atoms of the piperazine ring can significantly influence the molecule's conformation and its interaction with a target. As discussed in the context of chiral centers, even a single methyl group can have a profound impact on activity and selectivity. nih.govnih.gov

The conformational flexibility of the piperazine ring can be modulated by substituents. blumberginstitute.org For instance, a 2-substituent on a piperazine ring often prefers an axial orientation. blumberginstitute.org The size and electronic properties of these substituents can either enhance or disrupt the key interactions necessary for biological activity. While specific examples of ring-substituted this compound are not detailed in the provided search results, the principles derived from related structures suggest that this would be a critical area for SAR exploration.

Role of Linker Regions and Peripheral Substituents on Pharmacological Profiles

For example, in a series of compounds targeting dopamine and serotonin (B10506) transporters, the nature of the side chain attached to the piperazine ring was systematically varied. nih.gov The introduction of substituents at different positions of a phenylpropyl side chain had a significant impact on transporter binding affinity and selectivity. nih.gov Similarly, in the development of σ2 receptor ligands, the linker between the piperazine (or its bioisostere) and an aromatic fragment was a key determinant of affinity. nih.gov These studies underscore the importance of optimizing the entire molecular architecture, not just the core scaffold, to achieve the desired therapeutic effect. The linker serves to orient the peripheral substituents in the optimal position for interaction with secondary binding pockets or other regions of the target protein.

Comparative SAR with Related Phenylpiperazine Isomers and Analogues

The potency and selectivity of phenylpiperazine derivatives are significantly influenced by the substitution pattern on the phenyl ring and the spatial arrangement of the molecule. Comparative studies involving positional isomers (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluoro) and other analogues provide a clearer understanding of the structural requirements for desired biological effects.

Research into a series of FPMINT analogues, which are derivatives of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, has demonstrated the critical nature of halogen substitution on the phenyl moiety for inhibitory effects on Equilibrative Nucleoside Transporters (ENTs). polyu.edu.hk The presence of a halogen, regardless of its position on the fluorophenyl moiety, was found to be essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk Among the tested analogues, compound 3c , a derivative with a halogen substitute, emerged as the most potent inhibitor of both ENT1 and ENT2. polyu.edu.hk In contrast, replacing the naphthalene (B1677914) group with an unsubstituted benzene (B151609) ring completely abolished the inhibitory activity. polyu.edu.hk

Further studies on different classes of phenylpiperazine derivatives have reinforced the importance of the phenyl ring's substitution pattern. For instance, in a series of bicyclohydantoin-phenylpiperazines with affinity for 5-HT1A and α1 receptors, substitution at the ortho position of the phenyl ring with a group having a negative potential was favorable for affinity at both receptors. nih.gov However, the meta position appeared to be a key determinant for selectivity between the 5-HT1A and α1 receptors. nih.gov The 5-HT1A receptor can accommodate larger substituents at the meta position, whereas the α1 receptor has more restricted steric requirements. nih.gov

Similarly, in a series of coumarin-piperazine derivatives, substituents in the ortho or meta position of the phenyl ring on the piperazine moiety were found to have a decisive effect on the affinity for the 5-HT1A receptor. nih.gov This effect was observed irrespective of the chemical nature of the substituent. nih.gov

The specific position of the fluorine atom is also critical in other scaffolds. In a study of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, compounds with a 3-fluorophenyl or a 3,5-difluorophenyl substitution showed preferential antiparasitic activity. mdpi.com The 4-amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile (2a ) was identified as a potent agent against Leishmania major parasites, with EC₅₀ values in the nanomolar range. mdpi.com Modifying the scaffold, for example through oxidation to the pyrimido[1,2-a]benzimidazole (3a ), led to a significant reduction in activity, highlighting a delicate interplay between the core structure and the fluorophenyl substituent. mdpi.com

The following tables present comparative activity data for various phenylpiperazine analogues from different studies.

Table 1: Comparative Inhibitory Activity of FPMINT Analogues on ENT1 and ENT2 polyu.edu.hk

CompoundDescriptionENT1 IC₅₀ (µM)ENT2 IC₅₀ (µM)
2b FPMINT analogue12.682.95
3c FPMINT analogue2.380.57

This table illustrates that analogue 3c is a more potent inhibitor for both ENT1 and ENT2 compared to 2b , showcasing the impact of subtle structural modifications.

Table 2: Comparative Antiparasitic Activity of Fluorophenyl Pyrimidobenzimidazole Analogues mdpi.com

CompoundSubstituentActivity against L. majorActivity against T. gondii
2a 3-fluorophenylExcellent-
3a 3-fluorophenyl (oxidized)Reduced-
3b 3,5-difluorophenylLess active than 2aConsiderably selective

This table demonstrates the critical role of both the fluoro-substitution pattern and the core heterocyclic structure in determining antiparasitic activity and selectivity.

Computational Chemistry and Molecular Modeling of 2s 2 3 Fluorophenyl Piperazine and Its Ligand Interactions

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in predicting the binding affinity and interaction patterns of ligands with their protein targets.

In the context of piperazine (B1678402) derivatives, molecular docking studies have been crucial in identifying potential protein targets and elucidating binding modes. For instance, docking studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against the cancer-associated protein carbonic anhydrase IX (CAIX) revealed that the binding affinity is influenced by the nature of the aryl sulfonyl group. nih.gov One such derivative, SA7, exhibited a strong binding affinity of -8.61 kcal/mol. nih.gov Similarly, docking of piperazine derivatives with the human acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease, has shown that these compounds can bind to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net

While specific docking studies for (2S)-2-(3-fluorophenyl)piperazine are not extensively detailed in the provided results, the general applicability of this method to piperazine-containing compounds suggests its utility in predicting its interactions with various protein targets. The process typically involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. nih.govresearchgate.net

Pharmacophore Modeling for Ligand Feature Identification and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govmdpi.com These models can then be used as 3D queries to search large chemical databases for novel compounds with the potential to bind to the target of interest, a process known as virtual screening. researchgate.netnih.govmdpi.com

A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a structure-based pharmacophore model for SARS-CoV-2 papain-like protease (PLpro) inhibitors included nine features. nih.gov This model was then used to screen a database of marine natural products, leading to the identification of 66 potential hits. nih.gov

In the context of piperazine derivatives, pharmacophore models have been developed to identify key features for activity against various targets. For instance, in the search for inhibitors of the microbial enzyme β-glucuronidase (GUS), the placement and nucleophilicity of the piperazine nitrogen were found to be crucial. nih.gov Virtual screening based on pharmacophore models has been successfully employed to identify novel DprE1 inhibitors from large compound libraries. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes, binding pathways, and the stability of protein-ligand complexes. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale.

MD simulations have been instrumental in understanding the chemoselectivity of diketopiperazine dimerases, enzymes that catalyze the formation of C-C or C-N bonds. nih.gov By comparing the dynamics of two homologous enzymes, NzeB and AspB, researchers identified a flexible region in NzeB that, when swapped with the corresponding region in AspB, altered its catalytic activity. nih.gov

For piperazine-containing compounds, MD simulations can reveal how the flexibility of the piperazine ring and its substituents influences binding to a target protein. A study on 1-(4-fluorophenyl)piperazine (B120373) used potential energy surface scans to identify its most stable conformer. researchgate.net Such conformational analysis is crucial for understanding how the molecule presents itself to its binding partner. researchgate.net MD simulations can also elucidate the entire binding or unbinding pathway of a ligand, providing a more complete picture of the interaction than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Development for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.govnih.gov By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.comresearchgate.net

QSAR studies have been widely applied to piperazine derivatives. For a series of piperazine derivatives acting as mTORC1 inhibitors, a QSAR model was developed using descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (TPSA). mdpi.comresearchgate.net This model showed a good correlation between the predicted and observed inhibitory activities. mdpi.comresearchgate.net

Similarly, QSAR models for aryl alkanol piperazine derivatives with antidepressant activities identified key descriptors influencing their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov These models not only predict activity but also provide insights into the structural requirements for favorable drug-receptor interactions. nih.gov

Table 1: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives

DescriptorDescriptionRelevance to Activity
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons. mdpi.comresearchgate.net
Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance.Relates to the volume occupied by a molecule and its binding potential. mdpi.comresearchgate.net
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Correlates with drug transport properties like intestinal absorption. mdpi.comresearchgate.net
Log SAqueous solubilityAffects the bioavailability of a drug. mdpi.comresearchgate.net

This table is for illustrative purposes and the specific descriptors and their relevance can vary depending on the biological target and the chemical series being studied.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. nih.govimpactfactor.org These predictions are crucial in early drug discovery to identify candidates with favorable drug-like properties and to avoid costly late-stage failures. nih.gov

Various software and web-based tools are available for ADME prediction, such as SwissADME and PreADMET. researchgate.netimpactfactor.org These tools calculate a range of physicochemical properties and pharmacokinetic parameters. For a series of piperazine derivatives, in silico ADME analysis showed that several compounds exhibited high absorption potential and adhered to key drug-likeness rules like Lipinski's rule of five. mdpi.com

A study on 1-(4-fluorophenyl)piperazine predicted its human intestinal absorption (HIA) and Caco-2 cell permeability to be good. researchgate.net However, its predicted blood-brain barrier (BBB) penetration was not within the acceptable range for an ideal drug candidate. researchgate.net

Table 2: Predicted ADME Properties for a Representative Piperazine Derivative

PropertyPredicted Value/ClassificationSignificance
Human Intestinal Absorption (HIA)GoodIndicates potential for good oral absorption. researchgate.net
Caco-2 PermeabilityGoodSuggests the compound can permeate the intestinal wall. researchgate.net
Blood-Brain Barrier (BBB) PenetrationNot in acceptable rangeMay limit its use for central nervous system targets. researchgate.net
Bioavailability Score0.55A measure of the overall drug-likeness. researchgate.net

The values in this table are based on predictions for 1-(4-fluorophenyl)piperazine and may differ for this compound.

Pre Clinical Metabolic Pathway Investigations of 2s 2 3 Fluorophenyl Piperazine Analogues

Identification of Major Metabolic Pathways (e.g., N-dealkylation, Hydroxylation, Conjugation)

The metabolism of piperazine-containing compounds is complex, often involving several enzymatic pathways. For analogues of (2S)-2-(3-fluorophenyl)piperazine, the primary metabolic transformations are anticipated to occur through N-dealkylation, hydroxylation, and subsequent conjugation reactions.

N-dealkylation represents a common metabolic route for piperazine (B1678402) moieties. This process involves the enzymatic removal of a substituent from one of the nitrogen atoms of the piperazine ring, leading to the formation of a less substituted piperazine derivative.

Hydroxylation is another major pathway, typically mediated by cytochrome P450 (CYP) enzymes. This can occur on the aromatic ring or at aliphatic positions of the molecule. Aromatic hydroxylation of the fluorophenyl ring is a possibility, although the position of hydroxylation can be influenced by the existing fluorine atom.

Conjugation reactions, such as glucuronidation, often follow the initial oxidative metabolism. The hydroxylated or N-dealkylated metabolites can be conjugated with glucuronic acid, increasing their water solubility and facilitating their excretion from the body.

While specific data for this compound is not extensively available in the public domain, studies on related arylpiperazine derivatives provide insights into the likely metabolic products. For instance, arylpiperazines are known to undergo metabolism to form key metabolites through these pathways.

Table 1: Predicted Major Metabolic Pathways and Metabolites of this compound Analogues

Metabolic PathwayResulting Metabolite Structure (Predicted)Description
N-dealkylation Piperazine derivative with one N-substituent removedCleavage of the bond between a nitrogen atom and its alkyl or aryl substituent.
Aromatic Hydroxylation Hydroxylated fluorophenylpiperazineIntroduction of a hydroxyl (-OH) group onto the fluorophenyl ring.
Aliphatic Hydroxylation Hydroxylated piperazine ringIntroduction of a hydroxyl (-OH) group onto one of the carbon atoms of the piperazine ring.
Glucuronidation Glucuronide conjugate of a hydroxylated metaboliteAttachment of a glucuronic acid moiety to a hydroxyl group, increasing water solubility for excretion.

In Vitro Metabolic Stability Assessment in Biological Systems (e.g., Liver Microsomes)

The metabolic stability of a compound is a crucial parameter evaluated during drug discovery, as it provides an early indication of its likely in vivo half-life and oral bioavailability. springernature.com In vitro systems, such as liver microsomes, are standard tools for this assessment. springernature.comnuvisan.com These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. nuvisan.com

The stability of a compound is typically determined by incubating it with liver microsomes in the presence of necessary cofactors like NADPH and measuring the decrease in the concentration of the parent compound over time. nih.gov From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com

Table 2: Representative In Vitro Metabolic Stability Data for Arylpiperazine Analogues in Human Liver Microsomes

Compound AnalogueIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analogue A1592.4
Analogue B4530.8
Analogue C>60<11.6

Note: The data in this table is representative of typical findings for arylpiperazine analogues and is not specific to this compound. The values illustrate the range of stabilities that can be observed within this chemical class.

Role of Fluorine in Modulating Metabolic Stability and Cytochrome P450 (CYP) Enzyme Interactions

The introduction of fluorine into a drug molecule is a common medicinal chemistry strategy to enhance its metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by CYP enzymes. tandfonline.com By placing a fluorine atom at a potential site of metabolic attack, the rate of metabolism at that position can be substantially reduced. tandfonline.com

In the case of this compound, the fluorine atom on the phenyl ring is expected to influence its metabolic profile in several ways:

Blocking Metabolic Sites: The fluorine at the 3-position of the phenyl ring can sterically hinder or electronically deactivate adjacent positions, thereby preventing or slowing down aromatic hydroxylation at those sites.

Altering Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, which can, in turn, affect its binding affinity to the active sites of CYP enzymes. tandfonline.com This can either decrease or in some cases increase the rate of metabolism at other sites.

CYP Enzyme Inhibition: Phenylpiperazine derivatives, including fluorinated analogues, have been shown to be inhibitors of various CYP isoforms, such as CYP2D6 and CYP3A4. researchgate.netnih.gov The presence and position of the fluorine atom can modulate the inhibitory potency and selectivity towards different CYP enzymes. Some piperazine-containing compounds have even been identified as mechanism-based inactivators of CYP3A4, which can lead to significant drug-drug interactions. nih.govresearchgate.net

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